2-Chloro-7-methoxy-N-phenylquinazolin-4-amine
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Overview
Description
2-Chloro-7-methoxy-N-phenylquinazolin-4-amine is a quinazoline derivative, a class of compounds known for their diverse biological activities. Quinazoline derivatives have been extensively studied due to their potential therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-7-methoxy-N-phenylquinazolin-4-amine typically involves the reaction of 2-chloro-7-methoxyquinazolin-4-amine with aniline under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as palladium on carbon (Pd/C) and ethanol, respectively. The mixture is heated under reflux conditions to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-7-methoxy-N-phenylquinazolin-4-amine can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu)
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) in an acidic medium.
Reduction: Sodium borohydride (NaBH₄) in methanol.
Substitution: Sodium methoxide (NaOCH₃) in dimethyl sulfoxide (DMSO)
Major Products Formed
Oxidation: Formation of quinazoline N-oxide derivatives.
Reduction: Formation of reduced quinazoline derivatives.
Substitution: Formation of substituted quinazoline derivatives
Scientific Research Applications
2-Chloro-7-methoxy-N-phenylquinazolin-4-amine has been explored for various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex quinazoline derivatives.
Biology: Investigated for its potential as an enzyme inhibitor and its effects on cellular processes.
Medicine: Studied for its anticancer properties, particularly in targeting specific cancer cell lines.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-Chloro-7-methoxy-N-phenylquinazolin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes, leading to the disruption of cellular processes and ultimately causing cell death. This mechanism is particularly relevant in its anticancer activity, where it targets cancer cells and inhibits their proliferation .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-6-methoxyquinazoline
- 2-Chloro-7-methoxyquinazoline
- N-Phenylquinazolin-4-amine
Uniqueness
2-Chloro-7-methoxy-N-phenylquinazolin-4-amine is unique due to its specific substitution pattern, which imparts distinct biological activities compared to other quinazoline derivatives. The presence of the chloro and methoxy groups at specific positions enhances its binding affinity to molecular targets, making it a potent compound for various applications .
Properties
CAS No. |
192218-48-7 |
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Molecular Formula |
C15H12ClN3O |
Molecular Weight |
285.73 g/mol |
IUPAC Name |
2-chloro-7-methoxy-N-phenylquinazolin-4-amine |
InChI |
InChI=1S/C15H12ClN3O/c1-20-11-7-8-12-13(9-11)18-15(16)19-14(12)17-10-5-3-2-4-6-10/h2-9H,1H3,(H,17,18,19) |
InChI Key |
AFIBHEFVISBIAH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=NC(=N2)Cl)NC3=CC=CC=C3 |
Origin of Product |
United States |
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